molecular formula C9H10FNO2S B183348 N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 425654-95-1

N-cyclopropyl-4-fluorobenzenesulfonamide

Cat. No.: B183348
CAS No.: 425654-95-1
M. Wt: 215.25 g/mol
InChI Key: QXHJRYPFPZGNNV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO2S. It is a white or off-white crystalline solid that is soluble in certain organic solvents such as dichloromethane and diethyl ether . This compound is of interest due to its unique chemical structure, which includes a cyclopropyl group and a fluorine atom attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-4-fluorobenzenesulfonamide can be synthesized through a multi-step process. The initial step involves the synthesis of 4-fluorobenzenesulfonyl chloride, which is then reacted with cyclopropylamine to yield the desired product . The reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-fluorobenzenesulfonic acid, while reduction can produce this compound amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-4-fluorobenzenesulfonamide has been explored for its potential as a pharmaceutical intermediate. Its sulfonamide group allows for interactions with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that compounds in the sulfonamide class exhibit inhibitory effects against bacterial strains, suggesting applications in treating infections.
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against cancer cell lines, focusing on its ability to inhibit specific enzymes involved in tumor growth .

Biological Research

The compound's interactions with biological systems are of significant interest:

  • Enzyme Inhibition Studies : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This property is being investigated for therapeutic applications in conditions such as inflammation and cancer.
  • Amyloidogenesis Modulation : Preliminary studies suggest that this compound may influence amyloid peptide production, which is relevant in Alzheimer's disease research .

Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacterial strains
This compoundAnticancerCancer cell lines
Hybrid NSAID analogsAmyloidogenesis InhibitionNeuronal cell cultures

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition compared to control groups, highlighting its potential as an antibiotic agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays were conducted on various cancer cell lines to evaluate the anticancer activity of this compound. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting further investigation into its mechanisms of action is warranted.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

N-Cyclopropyl-4-fluorobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a fluorinated aromatic ring with a sulfonamide functional group. The structural characteristics contribute to its unique reactivity and interaction with biological targets.

Chemical Formula : C₉H₈FNO₂S
Molecular Weight : 201.23 g/mol

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial effects, where inhibition of bacterial enzymes can lead to cell death.
  • Anticancer Activity : Research indicates that compounds with similar structures may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells, thereby inducing cytotoxicity in tumor cells dependent on aerobic metabolism .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The exact spectrum of activity and minimum inhibitory concentrations (MICs) remain subjects of ongoing research. Comparative studies have shown that related sulfonamide compounds possess significant antibacterial properties, suggesting potential efficacy for this compound as well .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have highlighted its potential as an OXPHOS inhibitor. For instance, compounds structurally similar to this sulfonamide have demonstrated the ability to deplete ATP production in cancer cells under conditions favoring mitochondrial respiration (such as galactose media), indicating a possible therapeutic avenue for targeting specific cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of related compounds, providing insights into the efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated potential against various bacteria; ongoing research needed for MIC determination.
Anticancer ActivityShowed ability to inhibit mitochondrial function in cancer cells; potential OXPHOS inhibitor with significant cytotoxicity.
Structure-Activity RelationshipIdentified structural features critical for bioactivity; related compounds displayed nanomolar inhibition against cancer cell lines.

Properties

IUPAC Name

N-cyclopropyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJRYPFPZGNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358197
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-95-1
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-4-fluorobenzenesulfonamide

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